N-butylhex-1-yn-3-amine
Description
Structure
3D Structure
Properties
CAS No. |
6281-06-7 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
N-butylhex-1-yn-3-amine |
InChI |
InChI=1S/C10H19N/c1-4-7-9-11-10(6-3)8-5-2/h3,10-11H,4-5,7-9H2,1-2H3 |
InChI Key |
RUHBHVJGYGYXOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(CCC)C#C |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of N Butylhex 1 Yn 3 Amine
Reactivity of the Terminal Alkyne Moiety
The terminal alkyne group in N-butylhex-1-yn-3-amine is characterized by its carbon-carbon triple bond, which is a region of high electron density, rendering it susceptible to a variety of addition reactions. The acidity of the terminal proton also allows for its participation in reactions as a nucleophile after deprotonation. msu.edu
Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond and is an atom-economical method for synthesizing more complex amines. wikipedia.org In the case of this compound, this can occur either intermolecularly with another amine or intramolecularly. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a critical aspect of these reactions and can often be controlled by the choice of catalyst. libretexts.org
Catalysts for hydroamination are varied and can include alkali metals, early transition metals, and late transition metals. wikipedia.orglibretexts.org For terminal alkynes, the regiochemical outcome can be influenced by steric factors. For instance, bulky substituents on the amine can favor the formation of the anti-Markovnikov product. libretexts.org The reaction mechanism often involves the formation of a metal-amide complex, followed by insertion of the alkyne into the metal-nitrogen bond and subsequent protonolysis to yield the final product and regenerate the catalyst. wikipedia.org
Table 1: Regioselectivity in Hydroamination of Terminal Alkynes
| Catalyst Type | Predominant Product | Mechanistic Feature |
| Lanthanide Metals | Varies | Formation of azametallocycle intermediate |
| Early Transition Metals (e.g., Ti, Zr) | Varies | Insertion of alkyne into metal-amide bond |
| Late Transition Metals (e.g., Rh, Pd, Au) | Varies | Nucleophilic attack on a coordinated alkyne or insertion into a metal-amide bond |
| Acid Catalysts | Markovnikov | Protonation of the alkyne followed by nucleophilic attack |
| Base Catalysts (e.g., n-BuLi) | Anti-Markovnikov | Formation of an acetylide followed by reaction |
This table provides a generalized overview of factors influencing regioselectivity in hydroamination reactions.
The terminal alkyne of this compound is an ideal substrate for "click chemistry," a set of powerful, reliable, and selective reactions. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which leads to the formation of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgarkat-usa.org This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. mdpi.com
The generally accepted mechanism for the CuAAC reaction involves the formation of a copper acetylide intermediate. This intermediate then reacts with an organic azide (B81097) in a stepwise manner to form a six-membered copper-containing intermediate, which then rearranges and protonates to yield the stable triazole ring. nih.gov The resulting triazole products have found applications in various fields, including medicinal chemistry and materials science. arkat-usa.orgnih.gov
The electron-rich triple bond of the alkyne moiety can undergo electrophilic addition reactions. For instance, reaction with halogens such as bromine would lead to the formation of a di- or tetra-bromo derivative, depending on the stoichiometry. Hydrohalogenation with reagents like HBr or HCl would also occur, with the regioselectivity following Markovnikov's rule in the absence of radical initiators.
Beyond the CuAAC reaction, the alkyne functionality can participate in other cycloaddition reactions. For example, [3+2] cycloadditions with nitrile oxides can yield isoxazoles. mdpi.com The regioselectivity of such reactions is a key consideration and is influenced by both electronic and steric factors of the reacting partners. mdpi.com
Diels-Alder reactions, a type of [4+2] cycloaddition, are also a possibility, although alkynes are generally less reactive dienophiles than alkenes. masterorganicchemistry.comresearchgate.net For a successful Diels-Alder reaction, the alkyne would react with a conjugated diene, leading to the formation of a cyclohexadiene ring. masterorganicchemistry.comnih.gov The reaction rate and selectivity can be enhanced by the presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene. masterorganicchemistry.com
Reactivity of the Secondary Amine Functionality
The secondary amine group in this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to react with a variety of electrophiles.
Acylation of the secondary amine with acyl chlorides or anhydrides is a common transformation that leads to the formation of amides. researchgate.netlibretexts.org This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). libretexts.org Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. These reactions are generally high-yielding and proceed under mild conditions. mnstate.edu
The general mechanism for acylation involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). mnstate.edu
Table 2: Common Reagents for Amine Acylation and Sulfonylation
| Reaction Type | Reagent Class | Example Reagent | Product |
| Acylation | Acyl Halide | Acetyl chloride | N-acetyl-N-butylhex-1-yn-3-amine |
| Acylation | Acid Anhydride | Acetic anhydride | N-acetyl-N-butylhex-1-yn-3-amine |
| Acylation | Carboxylic Acid | Benzoic acid (with coupling agent) | N-benzoyl-N-butylhex-1-yn-3-amine |
| Sulfonylation | Sulfonyl Halide | p-Toluenesulfonyl chloride | N-(p-toluenesulfonyl)-N-butylhex-1-yn-3-amine |
This table provides examples of reagents used to modify the secondary amine functionality.
Alkylation and Reductive Amination for Tertiary Amine Formation
The secondary amine functionality of this compound can be readily converted to a tertiary amine through alkylation and reductive amination reactions.
Alkylation:
Direct alkylation involves the reaction of the amine with an alkyl halide. quora.com The nitrogen atom's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction. quora.com This process, however, can be difficult to control, often leading to a mixture of the desired tertiary amine and the quaternary ammonium (B1175870) salt due to over-alkylation. quora.commasterorganicchemistry.com The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Reductive Amination:
A more controlled and widely used method for synthesizing tertiary amines from secondary amines like this compound is reductive amination. masterorganicchemistry.comyoutube.com This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an enamine or an iminium ion intermediate. youtube.comyoutube.com This intermediate is then reduced in situ to the tertiary amine. youtube.comyoutube.com
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comnih.gov Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity, allowing for the reaction to proceed in the presence of other reducible functional groups. nih.gov The choice of the aldehyde or ketone determines the alkyl group to be introduced onto the nitrogen atom. masterorganicchemistry.com For instance, reaction with formaldehyde (B43269) followed by reduction will introduce a methyl group. youtube.com
Table 1: Comparison of Methods for Tertiary Amine Formation
| Feature | Direct Alkylation | Reductive Amination |
|---|---|---|
| Reagents | Alkyl halide, base | Aldehyde/ketone, reducing agent |
| Control | Difficult to control, risk of over-alkylation quora.commasterorganicchemistry.com | High control, selective mono-alkylation masterorganicchemistry.com |
| Byproducts | Quaternary ammonium salts quora.com | Minimal byproducts nih.gov |
| Scope | Generally effective for simple alkyl halides | Broad scope with various aldehydes and ketones nih.govorganic-chemistry.org |
| Common Reducing Agents | Not applicable | NaBH4, NaBH3CN, NaBH(OAc)3masterorganicchemistry.comnih.gov |
Metal Coordination Chemistry
The nitrogen atom of the amine and the π-system of the alkyne in this compound can both act as coordination sites for metal ions. mdpi.comnih.gov The lone pair of electrons on the nitrogen atom allows it to function as a Lewis base, donating electron density to a metal center to form a coordinate covalent bond. researchgate.net Similarly, the electron-rich carbon-carbon triple bond can coordinate to transition metals.
The coordination chemistry of similar N-heterocyclic ligands has been extensively studied. mdpi.com The coordination of amine functionalities to metal ions like Cu(II), Ni(II), and Cr(III) has been shown to result in complexes with varying geometries, such as square pyramidal and octahedral, depending on the metal and other ligands present. scirp.org In such complexes, the nitrogen atom of the amine group directly participates in the coordination sphere of the metal ion. scirp.org
The nature of the metal-ligand interaction can be investigated using various spectroscopic techniques and computational methods. For instance, in nickel(II) complexes with amine and water ligands, the replacement of water with ammonia (B1221849) leads to an increase in the stabilization energy. researchgate.net
Intramolecular Cyclization Pathways
The presence of both an amine and an alkyne group within the same molecule opens up possibilities for intramolecular cyclization reactions, leading to the formation of nitrogen-containing heterocyclic compounds.
Ring-Closing Reactions Involving Alkyne and Amine Functionalities
Intramolecular cyclization of aminoalkynes is a powerful strategy for the synthesis of various nitrogen heterocycles. These reactions can be promoted by various catalysts, including transition metals and strong acids. nih.govias.ac.in For instance, the intramolecular reaction of an ene-imine, formed from an ene-aldehyde and a primary amine, can be mediated by dibutylzirconocene to yield cyclopentane (B165970) derivatives. nih.gov
In the context of this compound, the nitrogen atom could potentially attack the alkyne moiety in an intramolecular fashion. This type of cyclization is often facilitated by transition metal catalysts that activate the alkyne towards nucleophilic attack. The regioselectivity of the cyclization (i.e., which carbon of the alkyne is attacked) would depend on the specific catalyst and reaction conditions employed.
Furthermore, radical cyclizations can also be a viable pathway. For example, the intramolecular cyclization of β-amino radicals can lead to the formation of 1-azabicyclo[3.2.1]octane systems. nih.gov The success of such cyclizations can be influenced by the presence of activating groups on the double bond. nih.gov Ring-closing metathesis (RCM) is another powerful tool for the synthesis of unsaturated nitrogen heterocycles from acyclic precursors containing both an alkene and an amine. nih.govresearchgate.net While this compound contains an alkyne instead of an alkene, related enyne metathesis reactions are well-established.
Elucidation Techniques for Reaction Mechanisms
Understanding the detailed mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. A combination of experimental and computational techniques is employed for this purpose.
Kinetic Isotope Effects Studies
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step of a reaction. wikipedia.orgprinceton.edu This is achieved by comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). princeton.edu
A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-limiting step. princeton.edu For example, in a reaction involving the cleavage of a C-H bond, a significant kH/kD value (typically > 2) would indicate that this bond breaking is part of the slowest step. Secondary KIEs are smaller effects observed when the isotopic substitution is at a position not directly involved in bond breaking but close to the reaction center. nih.gov These can provide information about changes in hybridization or the steric environment of the transition state. nih.gov
In the context of this compound reactions, KIE studies could be used to investigate the mechanism of deprotonation steps, hydride transfer in reductive amination, or C-H bond activation in certain metal-catalyzed reactions.
Computational Modeling of Transition States and Reaction Energy Profiles
Computational chemistry provides invaluable insights into reaction mechanisms by allowing for the modeling of transition states and the calculation of reaction energy profiles. scirp.org Density Functional Theory (DFT) is a widely used method for these studies. researchgate.netnih.gov
By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile reveals the activation energies for each step of the reaction, allowing for the identification of the rate-determining step. The geometry of the calculated transition state provides a snapshot of the molecular arrangement at the peak of the energy barrier, offering clues about the bond-making and bond-breaking processes.
For instance, in the study of imine formation, computational methods can be used to determine the energy levels of molecular orbitals (HOMO and LUMO) of the reacting amine and aldehyde, providing insights into their relative reactivity. scirp.org Similarly, for metal-catalyzed reactions, computational modeling can help to elucidate the structure of the active catalytic species and the mechanism of catalyst-substrate interaction. nih.gov
Advanced Characterization Methodologies for N Butylhex 1 Yn 3 Amine
Spectroscopic Techniques for Structural Confirmation
Spectroscopy is indispensable for elucidating the molecular structure of N-butylhex-1-yn-3-amine, providing detailed information about its carbon framework, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules like this compound. A comprehensive analysis involves one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments.
¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons of the n-butyl group, the hexynyl chain, and the N-H proton. The chemical shift of the N-H proton can vary depending on concentration and solvent, but typically appears between 0.5-5.0 ppm. libretexts.org Protons on the carbon adjacent to the nitrogen (C3 and C1' of the butyl group) are deshielded and would be found further downfield, typically in the 2.3-3.0 ppm range. libretexts.org The terminal alkyne proton (H-1) is expected to appear as a singlet or a narrow triplet around 2.0-3.0 ppm.
¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule. Carbons attached to the electronegative nitrogen atom are shifted downfield. libretexts.orgorganicchemistrydata.org The two carbons of the alkyne group (C-1 and C-2) have characteristic chemical shifts in the 70-110 ppm range. oregonstate.edu Quaternary carbons, such as C-2 of the alkyne, often show weaker signals. oregonstate.edu
2D NMR: To definitively assign all proton and carbon signals and confirm the molecular structure, 2D NMR techniques are employed.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to establish the connectivity within the butyl and hexynyl chains.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly attached proton-carbon pairs.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for connecting the n-butyl group to the hex-1-yn-3-amine (B13253760) backbone across the nitrogen atom. youtube.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 | C≡C -H | - | ~70-75 |
| 2 | -C ≡C- | - | ~80-85 |
| 3 | -C H(N)- | ~3.2-3.5 | ~50-55 |
| 4 | -C H₂- | ~1.5-1.7 | ~35-40 |
| 5 | -C H₂- | ~1.3-1.5 | ~20-25 |
| 6 | -C H₃ | ~0.9-1.0 | ~13-15 |
| N-H | N-H | ~1.0-2.5 (variable) | - |
| 1' (Butyl) | N-C H₂- | ~2.5-2.7 | ~45-50 |
| 2' (Butyl) | -C H₂- | ~1.4-1.6 | ~30-35 |
| 3' (Butyl) | -C H₂- | ~1.3-1.4 | ~20-22 |
| 4' (Butyl) | -C H₃ | ~0.9-1.0 | ~13-15 |
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. As a secondary amine, it should exhibit a single, moderate N-H stretching peak in the region of 3300–3500 cm⁻¹. libretexts.orgspectroscopyonline.com The terminal alkyne group gives rise to a sharp, strong C≡C-H stretching vibration around 3300 cm⁻¹ and a weaker C≡C triple bond stretch between 2100–2140 cm⁻¹. wpmucdn.com Other significant peaks include C-H stretching vibrations from the alkyl chains (2800–3000 cm⁻¹) and the C-N stretching absorption (1000-1250 cm⁻¹ for aliphatic amines). libretexts.orgwpmucdn.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. edinst.com The symmetric C≡C triple bond stretch, which can be weak in the IR spectrum, often produces a strong signal in the Raman spectrum. researchgate.net This makes Raman a valuable tool for confirming the presence of the alkyne moiety.
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| Terminal Alkyne | ≡C-H Stretch | ~3300 (Sharp, Strong) | Present |
| Secondary Amine | N-H Stretch | 3300–3500 (Moderate, Broad) | Weak |
| Alkyl | C-H Stretch | 2850–2960 (Strong) | Strong |
| Alkyne | C≡C Stretch | 2100–2140 (Weak to Medium) | Strong |
| Amine | N-H Bend | 1550-1650 (Variable) | Weak |
| Amine | C-N Stretch | 1000-1250 (Medium) | Present |
Mass spectrometry (MS) is used to determine the molecular weight and gain structural information from the fragmentation patterns of a compound. For this compound (C₁₀H₁₉N), the molecular weight is 153.26 g/mol .
According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this amine. libretexts.orgwhitman.edu The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. whitman.edumsu.edu This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, two principal α-cleavage pathways are possible, leading to characteristic fragment ions.
Pathway A: Cleavage of the bond between C3 and C4 results in the loss of a propyl radical, yielding an ion at m/z 110.
Pathway B: Cleavage of the bond between the nitrogen and the butyl group is less favored but possible. More likely is cleavage of the C1'-C2' bond of the butyl group, leading to a fragment at m/z 124 after loss of an ethyl radical.
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 153 | [C₁₀H₁₉N]⁺˙ | Molecular Ion (M⁺˙) |
| 124 | [M - C₂H₅]⁺ | α-cleavage at the butyl group |
| 110 | [M - C₃H₇]⁺ | α-cleavage at the hexynyl group (loss of propyl) |
| 84 | [C₅H₈N]⁺ | Cleavage of the butyl group |
| 58 | [C₃H₈N]⁺ | α-cleavage fragment from the butyl side |
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and resolving its enantiomers.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile amines. bre.com A common setup involves a capillary column with a polar stationary phase. To prevent peak tailing, which is common with amines due to their basicity, columns treated with a base like potassium hydroxide (B78521) (KOH) or specialized amine-specific columns (e.g., CP-Volamine) are often used. cdc.govresearchgate.net A Flame Ionization Detector (FID) is typically employed for quantification due to its robust response to hydrocarbons. cdc.govresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity analysis. Both normal-phase and reversed-phase chromatography are viable options. For reversed-phase HPLC, a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be appropriate. An amine modifier such as triethylamine (B128534) may be added to the mobile phase to improve peak shape. Since this compound lacks a strong chromophore, detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or by derivatizing the amine with a UV-active agent.
The carbon at position 3 in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers ((R) and (S)). Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. gcms.cz
This separation can be achieved using either chiral GC or chiral HPLC.
Chiral GC: Utilizes a chiral stationary phase, often based on derivatized cyclodextrins, which forms transient diastereomeric complexes with the enantiomers, leading to different retention times. gcms.cz
Chiral HPLC: Employs a chiral stationary phase (CSP), such as those based on polysaccharides (e.g., Chiralcel or Chiralpak columns). rsc.orgnih.gov The enantiomers are separated based on their differential interactions with the chiral selector in the stationary phase. The enantiomeric excess is calculated from the relative areas of the two enantiomer peaks in the resulting chromatogram. libretexts.org
Table 4: Example Conditions for Chiral HPLC Analysis
| Parameter | Condition |
| Column | Chiralcel OD-H or similar polysaccharide-based CSP |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 95:5 v/v) with a basic modifier |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV (if derivatized) or ELSD |
| Temperature | Ambient or controlled (e.g., 25 °C) |
X-ray Crystallography for Solid-State Structure Elucidation (on derivatives)
X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov While obtaining a single crystal of the parent this compound suitable for X-ray diffraction can be challenging due to its low melting point and conformational flexibility, derivatives of this compound can often be crystallized more readily. The introduction of functional groups that promote intermolecular interactions, such as hydrogen bonding or aromatic stacking, can facilitate the formation of high-quality crystals. The elucidation of the solid-state structure of these derivatives provides invaluable insights into molecular geometry, conformation, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior and for designing new materials and catalysts.
The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined. This allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure.
Research Findings from Structurally Related Propargylamine (B41283) Derivatives
For instance, the asymmetric synthesis of a series of N-sulfinyl propargylamines has been reported, with the absolute stereochemistry of the products being unequivocally confirmed by X-ray crystallography. nih.govd-nb.info This demonstrates the critical role of this technique in stereochemical assignment for chiral propargylamines. Similarly, the solid-state structures of various organometallic complexes and heterocyclic compounds incorporating a propargylamine moiety have been determined, revealing key details about their molecular architecture. acs.orgacs.orgresearchgate.net
In one study, the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, a propargylamine derivative, was determined. researchgate.net The compound was found to crystallize in the monoclinic space group P2₁/n. The analysis revealed the stabilizing effects of π-π stacking interactions as well as intermolecular C–H···N and C–H···O hydrogen bonds in the crystal lattice. researchgate.net Such detailed information on intermolecular forces is fundamental to understanding the solid-state properties of the material.
Illustrative Crystallographic Data for a Propargylamine Derivative
To illustrate the type of data obtained from an X-ray crystallographic analysis, the following table summarizes the key crystallographic parameters for the aforementioned 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine. researchgate.net This data serves as a representative example for what could be expected from a similar analysis of a crystalline derivative of this compound.
| Parameter | Value |
| Chemical Formula | C₁₃H₈BrN₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.39655(19) |
| b (Å) | 13.5720(5) |
| c (Å) | 20.0471(5) |
| α (°) | 90 |
| β (°) | 94.753(3) |
| γ (°) | 90 |
| Volume (ų) | 1192.10(7) |
| Z | 4 |
Table 1: Representative Crystallographic Data for a Propargylamine Derivative. researchgate.net
The data in this table, including the unit cell dimensions (a, b, c, α, β, γ) and the space group, define the fundamental repeating unit of the crystal. The parameter 'Z' indicates the number of molecules in the unit cell. This information, combined with the atomic coordinates derived from the diffraction data, allows for a complete and unambiguous description of the molecule's structure in the solid state.
Computational and Theoretical Studies on N Butylhex 1 Yn 3 Amine
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-butylhex-1-yn-3-amine, which arise from the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about the molecule's electronic landscape.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of organic molecules like this compound. This method is favored for its balance of computational cost and accuracy. DFT calculations can elucidate a variety of molecular properties by focusing on the electron density rather than the complex many-electron wavefunction.
Key applications of DFT for this compound would include the determination of its optimized molecular geometry, bond lengths, and bond angles. Furthermore, DFT is used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for understanding the molecule's reactivity and kinetic stability. Other properties that can be calculated include the dipole moment, atomic charges, and the electrostatic potential map, which visualizes the charge distribution and is crucial for predicting sites of nucleophilic and electrophilic attack.
Table 1: Hypothetical DFT-Calculated Properties of this compound (Note: This data is illustrative and would be derived from actual DFT calculations.)
| Property | Calculated Value | Units |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | 1.2 | eV |
| HOMO-LUMO Gap | 7.7 | eV |
| Dipole Moment | 1.5 | Debye |
| Total Energy | -1250.5 | Hartrees |
Ab Initio Methods for Molecular Properties
Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These "from the beginning" methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a systematic way to improve the accuracy of calculations.
For a molecule like this compound, ab initio calculations can provide benchmark values for its geometric and electronic properties. While computationally more demanding than DFT, methods like MP2 can offer a more accurate description of electron correlation effects, which are important for understanding non-covalent interactions. These calculations are invaluable for validating the results obtained from more approximate methods like DFT and for providing a deeper understanding of the molecule's fundamental quantum mechanical nature.
Conformational Analysis and Energy Landscapes
The flexibility of the butyl and hexynyl chains in this compound means that the molecule can exist in numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them.
By systematically rotating the single bonds within the molecule and calculating the corresponding energy, a potential energy surface can be mapped out. This allows for the identification of local energy minima, which correspond to stable conformers, and transition states, which represent the energy maxima along the path of conformational change. This information is crucial for understanding how the molecule behaves in different environments and how its shape influences its reactivity and biological interactions.
Prediction of Spectroscopic Parameters
Computational methods are extensively used to predict the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental spectra. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
IR Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This helps in assigning the absorption bands in an experimental spectrum to specific molecular vibrations, such as the C≡C triple bond stretch, the N-H bond stretch, and the various C-H bond stretches and bends.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C nuclei in this compound. These predictions are highly sensitive to the molecule's geometry and electronic environment, making them a powerful tool for structure elucidation.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of the molecule, which correspond to the absorption of UV-Vis light. This allows for the prediction of the λ_max values and can provide insight into the nature of the electronic excitations.
Reaction Pathway Modeling and Mechanism Prediction
A significant application of computational chemistry is the elucidation of reaction mechanisms. For this compound, theoretical modeling can be used to study the pathways of its various potential reactions. This involves identifying the reactants, products, intermediates, and, crucially, the transition states that connect them.
Molecular Dynamics Simulations for Solvation and Intermolecular Interactions
While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of this compound in a condensed phase, such as in a solvent. MD simulations model the movements of atoms and molecules over time based on classical mechanics.
These simulations can provide a detailed picture of how solvent molecules arrange themselves around the solute, a process known as solvation. This is particularly important for understanding the role of the solvent in influencing the molecule's conformation and reactivity. Furthermore, MD simulations can be used to study the intermolecular interactions between multiple this compound molecules, providing insights into its bulk properties, such as density and viscosity.
N Butylhex 1 Yn 3 Amine As a Building Block in Complex Organic Synthesis
Precursor to Nitrogen-Containing Heterocycles
The unique combination of a nucleophilic amine and a reactive alkyne group within the N-butylhex-1-yn-3-amine structure makes it an excellent starting material for the synthesis of diverse nitrogen-containing heterocycles. These heterocyclic systems are foundational cores of many pharmaceuticals, agrochemicals, and natural products. beilstein-journals.orgnih.govresearchgate.net Methodologies for synthesizing heterocycles from propargylamines are prized for their high atom and step economy. beilstein-journals.org
Pyrroles: The pyrrole (B145914) ring is a fundamental component of many biologically significant molecules. This compound can be converted into polysubstituted pyrroles through several established synthetic routes. One common method is the base-mediated intramolecular cyclization of N-propargylamines, which is broadly applicable and tolerates a wide variety of functional groups. organic-chemistry.orgresearchgate.net Another powerful technique is the one-pot tandem enyne cross-metathesis followed by cyclization. organic-chemistry.orgacs.org In this approach, a propargylamine (B41283) reacts with an alkene, such as ethyl vinyl ether, in the presence of a ruthenium catalyst (e.g., Grubbs' catalyst) to form substituted pyrroles. organic-chemistry.orgacs.org Furthermore, gold-catalyzed cascade reactions involving the hydroamination and cyclization of α-amino ketones with alkynes also yield substituted pyrroles. organic-chemistry.org
Pyridines: Pyridines are among the most common heterocyclic scaffolds in medicinal chemistry. This compound is a suitable substrate for modern pyridine (B92270) synthesis. A general and efficient one-pot method involves the reaction of a ketone or aldehyde with a propargylamine. acs.org This transformation is typically catalyzed by transition metals, with gold and copper salts being particularly effective. acs.orgacs.org The reaction proceeds through a sequence of amination of the carbonyl compound to form an N-propargylenamine intermediate, which then undergoes a regioselective 6-endo-dig cyclization and subsequent aromatization to yield the pyridine ring. acs.org This method is notable for its operational simplicity and its ability to construct fused pyridine systems from cyclic ketones. acs.orgacs.org
Quinolines: The quinoline (B57606) scaffold is present in numerous natural products and pharmaceuticals. The synthesis of quinolines can be achieved from propargylamine derivatives, specifically N-(2-alkynyl)anilines. These precursors undergo a 6-endo-dig electrophilic cyclization promoted by various electrophiles such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂). nih.gov This reaction proceeds under mild conditions and affords 3-halo-substituted quinolines with good functional group tolerance. nih.gov Alternatively, mercury-catalyzed cyclization of the same N-(2-alkynyl)aniline precursors can produce quinolines bearing a hydrogen at the 3-position. nih.gov
Table 1: Synthesis of Pyrroles, Pyridines, and Quinolines from Propargylamine Scaffolds
| Target Heterocycle | Co-reactant(s) | General Method/Catalyst | Resulting Product Type | Citations |
| Pyrrole | Ethyl Vinyl Ether | Enyne Cross Metathesis (Grubbs' Catalyst) | 1,2,3-Substituted Pyrroles | organic-chemistry.orgorganic-chemistry.orgacs.org |
| Pyridine | Ketones / Aldehydes | Amination/Cyclization (Au or Cu Catalyst) | Polysubstituted Pyridines | acs.orgacs.org |
| Quinoline | (as N-2-alkynyl aniline) | Electrophilic Cyclization (I₂, ICl, Hg(OTf)₂) | 3-Substituted Quinolines | nih.gov |
Imidazoles: The imidazole (B134444) ring is a privileged structure in medicinal chemistry. rsc.orgresearchgate.net this compound can serve as a precursor for various imidazole derivatives. A notable transition-metal-free method involves the reaction of a propargylamine with a carbodiimide. thieme-connect.com This cascade reaction proceeds via nucleophilic addition to form a guanidine (B92328) intermediate, which then undergoes a base-mediated intramolecular hydroamination to construct the imidazole ring, yielding 2-imino or 2-aminoimidazoles with high regioselectivity. thieme-connect.com Metal-catalyzed routes, such as those employing titanium or palladium, have also been developed to synthesize substituted 2-aminoimidazoles and other complex imidazole systems from propargylamine building blocks. researchgate.netorganic-chemistry.orgresearchgate.net
Thiazoles: Thiazoles and their derivatives are key components of many natural products and pharmaceuticals, including Vitamin B1. beilstein-journals.orgresearchgate.netnih.gov N-propargylamines like this compound are versatile starting materials for thiazole (B1198619) synthesis. beilstein-journals.orgnih.govnih.gov For example, reacting N-propargylamines with carbon disulfide (CS₂) leads to the formation of thiazole-2-thiones. beilstein-journals.orgnih.gov Another common route is the reaction with isothiocyanates, which can yield 2-iminothiazolidines or 2-aminothiazoles, depending on the reaction conditions and substitution pattern. researchgate.netnih.gov More recently, a method using silver(I) trifluoromethanethiolate (AgSCF₃) has been developed for the synthesis of thiazol-2(3H)-ones from N-propargylamines via a acs.orgacs.org-sigmatropic rearrangement followed by a 5-exo-dig cyclization. acs.org
Oxazoles: The oxazole (B20620) ring is another important heterocycle found in bioactive compounds. The synthesis of oxazoles from this compound typically requires a preliminary N-acylation step to form the corresponding N-propargylamide. These amides are then cyclized under various conditions. A palladium-catalyzed reaction of N-propargylamides with aryl iodides provides an effective route to 2,5-disubstituted oxazoles. organic-chemistry.org This process involves a palladium-catalyzed coupling followed by an in-situ base-catalyzed cyclization. organic-chemistry.org Other methods include zinc-catalyzed tandem cycloisomerization/alkylation reactions and metal-free cyclizations promoted by reagents like (diacetoxyiodo)benzene. researchgate.netrsc.org
Table 2: Synthesis of Imidazoles, Thiazoles, and Oxazoles from Propargylamine Scaffolds
| Target Heterocycle | Co-reactant(s) | General Method/Catalyst | Resulting Product Type | Citations |
| Imidazole | Carbodiimides | Base-Mediated Hydroamination | 2-Imino/2-Aminoimidazoles | rsc.orgthieme-connect.com |
| Thiazole | Isothiocyanates / CS₂ | Cyclocondensation | 2-Aminothiazoles / Thiazole-2-thiones | beilstein-journals.orgresearchgate.netnih.gov |
| Oxazole | (as N-acyl derivative) + Aryl Iodide | Palladium-Catalyzed Coupling/Cyclization | 2,5-Disubstituted Oxazoles | organic-chemistry.orgresearchgate.netrsc.org |
Scaffold for Synthetic Methodologies Towards Natural Products
Propargylamines are recognized as crucial building blocks in the total synthesis of natural products and other bioactive molecules. nih.govresearchgate.netrsc.org The ability to convert the propargylamine moiety into diverse heterocyclic systems, such as pyrroles and thiazoles, makes this compound a strategic starting point for constructing complex molecular architectures. researchgate.netnih.gov For instance, substituted pyrrolines, which are direct precursors to various natural alkaloids, can be synthesized from the pyrroles derived from propargylamines. organic-chemistry.org The versatility of the alkyne and amine functionalities allows for sequential reactions that build molecular complexity efficiently, a key consideration in the design of synthetic routes toward natural products.
Role in the Synthesis of Ligands for Catalysis
The structural features of this compound make it an attractive scaffold for the synthesis of ligands used in asymmetric catalysis. The presence of a nitrogen atom and a modifiable alkyne group allows for the creation of bidentate or multidentate ligands that can coordinate with metal centers. For example, the Kröhnke pyridine synthesis can be adapted to produce novel, chiral P,N-ligands (Phosphorus, Nitrogen) and N,S-ligands (Nitrogen, Sulfur), which are valuable in various catalytic transformations. wikipedia.org Furthermore, quinoline structures, which can be synthesized from propargylamine derivatives, have been used to prepare organometallic complexes, such as (quinoline)RuCp+ complexes, that themselves have catalytic applications. rsc.org The propargylamine backbone is also a key feature in multi-target directed ligands designed for therapeutic purposes, highlighting its utility in creating molecules that interact specifically with biological metal-containing targets like cholinesterases. nih.gov
Derivatization for Advanced Materials Science Applications
The reactivity of the alkyne group in this compound opens avenues for its derivatization into materials with unique optical and electronic properties. The terminal alkyne is particularly suited for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient method for linking molecules together. This allows for the incorporation of the this compound framework into polymers or larger supramolecular structures.
Research has shown that heterocyclic derivatives synthesized from propargylamines have potential applications in materials science. Thiazole derivatives, for instance, are widely used as dyes. beilstein-journals.orgresearchgate.netnih.gov Additionally, oxazole derivatives prepared from N-propargylamides have been shown to be precursors to multi-substituted diene structures, which are investigated as potential Aggregation-Induced Emission (AIE) active optical materials. researchgate.net AIE-active molecules are of great interest for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs).
Future Directions and Emerging Research Avenues for N Butylhex 1 Yn 3 Amine
Development of Innovative and Sustainable Synthetic Routes
Future research could focus on developing more environmentally friendly and efficient methods for synthesizing N-butylhex-1-yn-3-amine. Current synthetic strategies for similar propargylamines often rely on multicomponent reactions, such as the A3 coupling (aldehyde-alkyne-amine). Innovations in this area might involve:
Catalyst Development: Designing novel, highly efficient catalysts (e.g., based on abundant metals like copper or iron) to improve yields and reduce reaction times.
Green Solvents: Shifting from traditional organic solvents to greener alternatives like water, ionic liquids, or deep eutectic solvents to minimize environmental impact.
Energy Efficiency: Exploring alternative energy sources like microwave irradiation or mechanochemistry to drive the synthesis, potentially leading to faster and more energy-efficient processes.
| Potential Synthetic Improvement | Research Focus | Desired Outcome |
| Catalysis | Development of non-precious metal catalysts (e.g., Cu, Fe) | Higher efficiency, lower cost, reduced metal waste |
| Solvent Systems | Use of water, ionic liquids, or deep eutectic solvents | Reduced volatile organic compound (VOC) emissions |
| Energy Input | Application of microwave or mechanochemical methods | Faster reaction times and lower energy consumption |
Exploration of Novel Reactivity Profiles and Cascade Reactions
The bifunctional nature of this compound, with its nucleophilic amine and reactive alkyne, makes it a prime candidate for the exploration of novel chemical transformations. Future work could investigate:
Intramolecular Cyclizations: Designing reactions where both the amine and alkyne functionalities react in a concerted or stepwise manner to form complex heterocyclic structures.
Cascade Reactions: Using the initial product of a reaction involving either the amine or alkyne to trigger subsequent transformations in a one-pot process, thereby increasing molecular complexity efficiently.
Click Chemistry: Utilizing the terminal alkyne for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, a powerful tool for linking the molecule to other chemical entities.
Application in Supramolecular Chemistry and Molecular Recognition
The amine group in this compound can act as a hydrogen bond donor and acceptor, suggesting its potential use in supramolecular chemistry. Research in this area might include:
Host-Guest Systems: Investigating the ability of this compound or its derivatives to bind to specific guest molecules or metal ions through non-covalent interactions.
Self-Assembly: Exploring the conditions under which the molecule could self-assemble into larger, ordered structures like gels, liquid crystals, or monolayers, driven by hydrogen bonding or other intermolecular forces.
Advanced Spectroscopic and In Situ Characterization Techniques
To better understand the potential reactions and applications of this compound, advanced analytical methods will be crucial. Future studies would benefit from:
In Situ Spectroscopy: Employing techniques like ReactIR (in situ Fourier-transform infrared spectroscopy) or in situ NMR to monitor reactions in real-time. This would provide valuable mechanistic insights into how the molecule transforms, allowing for precise optimization of reaction conditions.
Advanced Mass Spectrometry: Using techniques like electrospray ionization (ESI) mass spectrometry to intercept and characterize transient intermediates in complex reaction pathways.
| Analytical Technique | Application | Information Gained |
| In Situ FT-IR/NMR | Real-time reaction monitoring | Reaction kinetics, mechanistic pathways, intermediate detection |
| Advanced Mass Spectrometry | Analysis of complex reaction mixtures | Identification of transient species and reaction byproducts |
Integration with Flow Chemistry and Automated Synthesis Platforms
For any potential applications requiring the synthesis of this compound or its derivatives on a larger scale, flow chemistry and automation offer significant advantages over traditional batch chemistry. Future research could focus on:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound, which can offer better control over reaction parameters (temperature, pressure, stoichiometry), improved safety, and easier scalability.
Automated Reaction Optimization: Utilizing automated synthesis platforms to rapidly screen a wide range of catalysts, solvents, and reaction conditions to quickly identify the optimal parameters for its synthesis or subsequent transformations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-butylhex-1-yn-3-amine in laboratory settings?
- Methodological Answer : Reductive amination using catalysts like Pd/NiO under hydrogen atmospheres (25°C, 10 hours) is a viable approach, as demonstrated for structurally analogous amines . Alternative methods include alkylation of primary amines with butylhex-1-yne precursors under inert conditions. Optimization should prioritize yield (>90%) and purity, validated via NMR or LC-MS.
Q. How can NMR and IR spectroscopy confirm the structure of this compound?
- Methodological Answer : NMR (400 MHz, CDCl) can resolve signals for the alkyne proton (δ ~2.1 ppm), amine protons (δ ~1.5-2.0 ppm), and alkyl chain resonances. IR spectroscopy identifies the alkyne C≡C stretch (~2100 cm) and N-H bending (~1600 cm). Compare experimental data with computational predictions (e.g., PubChem or DFT calculations) .
Q. What safety protocols are critical for handling this compound in research labs?
- Methodological Answer : Use fume hoods, PPE (nitrile gloves, lab coats), and inert gas purging during synthesis. Store at -20°C in airtight containers to prevent degradation. Refer to safety data sheets (SDS) for thermal stability and decomposition thresholds, though specific data may require experimental determination .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of this compound in cycloaddition reactions?
- Methodological Answer : The alkyne moiety’s electron-deficient nature (due to the amine’s inductive effect) promotes Huisgen cycloaddition with azides. Steric hindrance from the butyl chain may favor 1,3-dipolar additions at the terminal alkyne position. Computational modeling (e.g., DFT) can predict transition states and regioselectivity .
Q. What strategies mitigate competing side reactions (e.g., polymerization) during alkylation of amines to synthesize this compound?
- Methodological Answer : Use low temperatures (0-5°C) and slow reagent addition to minimize exothermic side reactions. Add radical inhibitors (e.g., BHT) to prevent alkyne polymerization. Monitor reaction progress via TLC or in-situ FTIR to detect intermediates .
Q. How can binding affinity studies quantify interactions between this compound and G-protein-coupled receptors (GPCRs)?
- Methodological Answer : Perform competitive radioligand binding assays using -labeled antagonists. Calculate IC values via nonlinear regression and validate with surface plasmon resonance (SPR) for kinetic analysis (k/k). Compare results with structurally similar amines showing receptor modulation .
Q. What computational approaches predict the metabolic stability of this compound in pharmacokinetic studies?
- Methodological Answer : Use in silico tools like ADMET Predictor™ or Schrödinger’s QikProp to estimate cytochrome P450 metabolism rates and plasma protein binding. Validate with in vitro microsomal assays (human liver microsomes + NADPH) to measure half-life (t) .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in reported biological activity data for this compound derivatives?
- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) using standardized protocols (e.g., OECD guidelines). Perform dose-response curves in triplicate and apply statistical tests (ANOVA, p < 0.05) to confirm reproducibility. Review raw data from primary literature over vendor claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
